Cas no 2034362-31-5 ((4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone)

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone 化学的及び物理的性質
名前と識別子
-
- 2034362-31-5
- (4-pyrazin-2-yloxypiperidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
- 2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine
- (4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- F6475-7490
- AKOS025317729
- (4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
-
- インチ: 1S/C19H22N4O3S/c24-19(14-1-5-21-17(11-14)26-16-4-10-27-13-16)23-8-2-15(3-9-23)25-18-12-20-6-7-22-18/h1,5-7,11-12,15-16H,2-4,8-10,13H2
- InChIKey: YJOKZRYRDTZXDA-UHFFFAOYSA-N
- SMILES: S1CCC(C1)OC1C=C(C=CN=1)C(N1CCC(CC1)OC1C=NC=CN=1)=O
計算された属性
- 精确分子量: 386.14126175g/mol
- 同位素质量: 386.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 5
- 複雑さ: 490
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- XLogP3: 1.9
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-7490-40mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 40mg |
$210.0 | 2023-07-05 | |
Life Chemicals | F6475-7490-10μmol |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 10μl |
$103.5 | 2023-07-05 | |
Life Chemicals | F6475-7490-1mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 1mg |
$81.0 | 2023-07-05 | |
Life Chemicals | F6475-7490-4mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 4mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F6475-7490-25mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 25mg |
$163.5 | 2023-07-05 | |
Life Chemicals | F6475-7490-20μmol |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 20μl |
$118.5 | 2023-07-05 | |
Life Chemicals | F6475-7490-20mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 20mg |
$148.5 | 2023-07-05 | |
Life Chemicals | F6475-7490-75mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 75mg |
$312.0 | 2023-07-05 | |
Life Chemicals | F6475-7490-5mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 5mg |
$103.5 | 2023-07-05 | |
Life Chemicals | F6475-7490-3mg |
2-({1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine |
2034362-31-5 | 90%+ | 3mg |
$94.5 | 2023-07-05 |
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanoneに関する追加情報
Introduction to the Compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone and Its CAS No. 2034362-31-5
The compound with the CAS number 2034362-31-5 and the systematic name (4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and development. The presence of multiple heterocyclic rings, including pyrazine, piperidine, and tetrahydrothiophene, as well as the pyridine moiety, suggests a rich chemical diversity that could be leveraged for therapeutic purposes.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways by interacting with specific targets. The compound in question is no exception, as its structural features hint at potential interactions with enzymes and receptors involved in various disease mechanisms. Specifically, the pyrazinoyloxy and tetrahydrothiophenoxy substituents may play a crucial role in mediating binding affinity and selectivity, which are critical factors in drug design.
The synthesis of this compound involves a multi-step process that requires careful consideration of reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule. These methods not only enhance the efficiency of the synthesis but also allow for greater control over regioselectivity and stereochemistry, which are essential for achieving the desired pharmacological properties.
Evidence from recent studies suggests that molecules containing similar structural motifs may exhibit promising biological activities. For instance, derivatives of piperidine and pyridine have been extensively studied for their potential as kinase inhibitors, while pyrazine-based compounds have shown promise in treating neurological disorders. The combination of these heterocycles in the current compound may lead to novel pharmacological effects that warrant further investigation.
The potential therapeutic applications of this compound are broad and encompass various areas of medicine. Research indicates that it may have utility in treating inflammatory diseases, cancer, and central nervous system disorders. The ability of the molecule to interact with multiple biological targets makes it an attractive candidate for developing multitarget drugs, which are increasingly recognized for their ability to provide synergistic therapeutic effects.
In vitro studies have begun to explore the pharmacological profile of this compound, providing initial insights into its mechanism of action. Preliminary data suggest that it may inhibit specific enzymes or modulate receptor activity, leading to a reduction in pathological processes. However, further research is needed to fully elucidate its mode of action and to identify any potential off-target effects.
The development of new drug candidates is a complex process that involves rigorous testing to ensure safety and efficacy. This compound is currently undergoing preclinical evaluation to assess its pharmacokinetic properties, toxicity profile, and therapeutic potential. Such studies are essential for determining whether it will progress to clinical trials and ultimately become a viable therapeutic option for patients.
The role of computational chemistry in drug discovery has become increasingly prominent, particularly in predicting molecular interactions and optimizing lead compounds. Advanced computational methods can simulate how this compound might bind to biological targets, providing valuable insights into its potential pharmacological effects. These simulations can guide experimental efforts by identifying key structural features that contribute to biological activity.
The importance of collaboration between academic researchers and industry scientists cannot be overstated. Such partnerships facilitate the rapid translation of laboratory findings into clinical applications, bringing new treatments to patients more quickly. The development of this compound exemplifies this collaborative approach, as it represents a joint effort between multiple research groups with expertise in synthetic chemistry, medicinal chemistry, and pharmacology.
The future direction of research on this compound will likely involve exploring its derivatives to optimize its pharmacological properties further. By modifying specific functional groups or introducing new heterocyclic moieties, researchers can fine-tune its activity profile to maximize therapeutic benefit while minimizing side effects. This iterative process is fundamental to drug development and often leads to significant breakthroughs.
In conclusion, the compound with CAS number 2034362-31-5 represents a promising addition to the arsenal of pharmaceuticals under development. Its unique structural features and potential biological activities make it an intriguing candidate for further study. As research progresses, we can expect more detailed insights into its therapeutic potential and how it might address unmet medical needs.
2034362-31-5 ((4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone) Related Products
- 1268390-67-5(4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 912669-18-2(Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate)
- 2470441-23-5(6,7-dimethoxy-2-(4-{5-oxaspiro3.4octane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride)
- 1017035-94-7(1-(4-bromo-2-methylphenyl)piperidin-2-one)
- 1190314-37-4(3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol)
- 1361912-12-0(2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol)
- 2229191-59-5(2-(4-methylpyridin-2-yl)-2-oxoacetic acid)
- 98278-56-9(1-methylpiperidine-3-thiol)
- 26120-43-4(1-methyl-4-nitro-indazole)
- 2172254-73-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanoyl-3-hydroxyazetidine-3-carboxylic acid)




